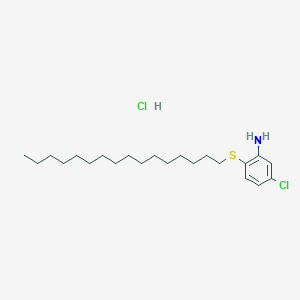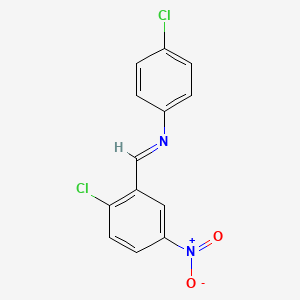
4'-(Dimethylamino)hexahydrophthalanilic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(Dimethylamino)hexahydrophthalanilic acid is a unique organic compound with the molecular formula C16H22N2O3 and a molecular weight of 290.365 g/mol . This compound is known for its distinctive chemical structure, which includes a dimethylamino group attached to a hexahydrophthalanilic acid backbone. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Dimethylamino)hexahydrophthalanilic acid typically involves multiple steps, starting with the preparation of the hexahydrophthalanilic acid core. This core is then functionalized with a dimethylamino group through a series of chemical reactions. Common reagents used in these reactions include dimethylamine and various catalysts to facilitate the attachment of the dimethylamino group .
Industrial Production Methods
Industrial production of 4’-(Dimethylamino)hexahydrophthalanilic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline production .
Chemical Reactions Analysis
Types of Reactions
4’-(Dimethylamino)hexahydrophthalanilic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
4’-(Dimethylamino)hexahydrophthalanilic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research into its potential therapeutic applications, including its effects on cellular pathways and potential as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4’-(Dimethylamino)hexahydrophthalanilic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity, allowing it to interact with various biological molecules. These interactions can modulate enzyme activities, protein functions, and cellular pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminobenzoic acid: Similar in structure but with a benzoic acid core instead of hexahydrophthalanilic acid.
4-Dimethylaminopyridine: Contains a pyridine ring with a dimethylamino group, used as a catalyst in organic synthesis.
Uniqueness
4’-(Dimethylamino)hexahydrophthalanilic acid is unique due to its hexahydrophthalanilic acid backbone, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable in specific research applications where its particular reactivity and interactions are required .
Properties
CAS No. |
200130-55-8 |
|---|---|
Molecular Formula |
C16H22N2O3 |
Molecular Weight |
290.36 g/mol |
IUPAC Name |
2-[[4-(dimethylamino)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H22N2O3/c1-18(2)12-9-7-11(8-10-12)17-15(19)13-5-3-4-6-14(13)16(20)21/h7-10,13-14H,3-6H2,1-2H3,(H,17,19)(H,20,21) |
InChI Key |
XUYRYBKSIKYJMV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,21-dioxapentacyclo[11.8.0.01,10.03,8.015,20]henicosa-3,5,7,9,13,15,17,19-octaene](/img/structure/B11950395.png)
![tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene](/img/structure/B11950398.png)

![7,15-dioxaheptacyclo[11.3.1.15,9.02,12.04,10.06,8.014,16]octadecane-3,11-dione](/img/structure/B11950404.png)




![tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene](/img/structure/B11950446.png)

![S-[4-(acetylamino)-3-nitrophenyl] ethanethioate](/img/structure/B11950448.png)
